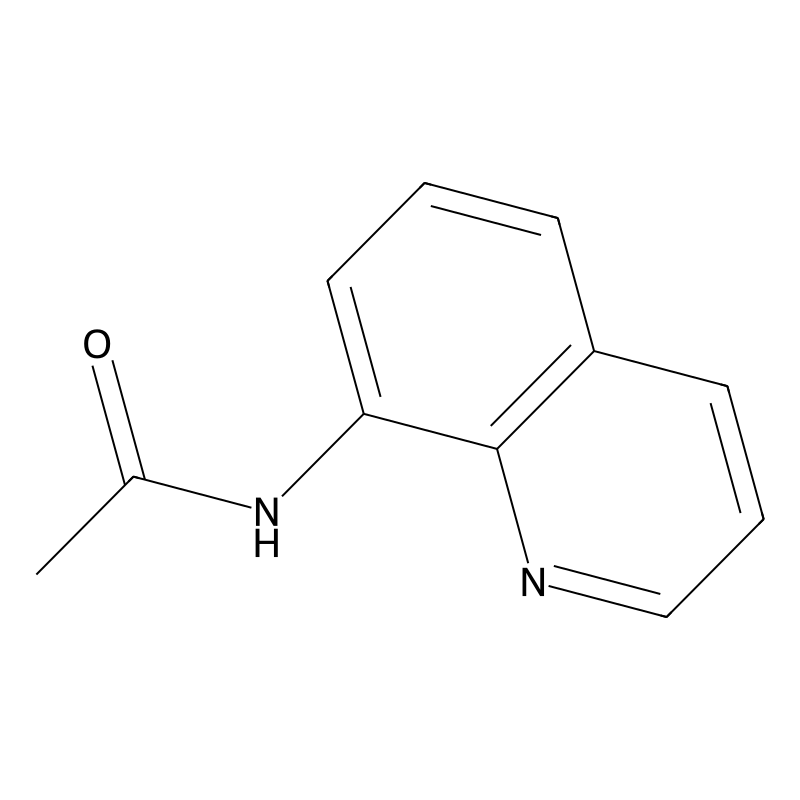N-(quinolin-8-yl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(quinolin-8-yl)acetamide is a molecule composed of a quinoline ring linked to an acetamide group. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds found in many natural products and pharmaceuticals PubChem, N-(quinolin-8-yl)acetamide: . While the specific research applications of N-(quinolin-8-yl)acetamide itself are not extensively documented, research has explored the properties of related quinoline derivatives.
- Antimicrobial activity: Some quinoline derivatives have been investigated for their potential as antimicrobial agents ScienceDirect, Synthesis and Antimicrobial Activity of Novel Quinoline Derivatives.
- Anticancer properties: Other quinoline derivatives are being studied for their potential anticancer properties National Institutes of Health, Quinoline-based Therapeutics: .
N-(quinolin-8-yl)acetamide is an organic compound characterized by the presence of a quinoline moiety attached to an acetamide functional group. Its molecular formula is and it has a molecular weight of 186.21 g/mol. The structure features a quinoline ring, which is a bicyclic aromatic compound, and the acetamide group, which consists of a carbonyl (C=O) bonded to a nitrogen (N) that is also connected to a methyl group (CH₃). This compound is notable for its potential biological activities and applications in medicinal chemistry.
- Oxidation: Under specific conditions, it can be oxidized to form quinoline N-oxide derivatives, which may exhibit different biological activities.
- Reduction: The compound can undergo reduction reactions, modifying either the quinoline ring or the acetamide group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution Reactions: The acetamide nitrogen can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.
These reactions highlight the versatility of N-(quinolin-8-yl)acetamide in synthetic organic chemistry, allowing for the derivation of various functionalized derivatives.
N-(quinolin-8-yl)acetamide has been studied for its biological properties, particularly its potential as an antitumor agent. Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities, suggesting that N-(quinolin-8-yl)acetamide could possess similar biological effects. Its interaction with biological targets is an area of ongoing research.
The synthesis of N-(quinolin-8-yl)acetamide typically involves the following steps:
- Formation of Quinoline Derivatives: The synthesis often begins with 8-aminoquinoline, which can be acylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity.
A specific method involves dissolving quinolin-8-amine in dichloromethane and adding acyl chlorides under controlled conditions to yield N-(quinolin-8-yl)acetamide in good yields .
N-(quinolin-8-yl)acetamide has several applications:
- Medicinal Chemistry: It serves as a lead compound for the development of new pharmaceuticals targeting cancer and infectious diseases.
- Research Tool: Its unique structure makes it valuable for studying biological pathways and mechanisms.
- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
Interaction studies involving N-(quinolin-8-yl)acetamide have focused on its binding affinity to various biological targets. For instance, it has been investigated for its ability to inhibit specific enzymes or receptors involved in cancer progression. These studies often employ techniques such as molecular docking and enzyme inhibition assays to elucidate its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with N-(quinolin-8-yl)acetamide, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-bromo-N-(quinolin-8-yl)acetamide | Contains a bromo substituent on the quinoline ring | Potential for further functionalization via bromine |
| 2-(quinolin-8-yloxy)acetamide | Features an ether linkage instead of an amine | Different reactivity due to ether functionality |
| Quinoline derivatives (various types) | Variants with different substituents on the quinoline ring | Varied biological activities based on substituent nature |
N-(quinolin-8-yl)acetamide is unique due to its specific combination of the quinoline structure with the acetamide group, which may confer distinct chemical properties and biological activities compared to its analogs. This uniqueness enhances its potential as a lead compound in drug discovery and development efforts.








